molecular formula C10H14N2O2 B1199873 N-(2-Aminoethyl)-2-anisamide CAS No. 53673-10-2

N-(2-Aminoethyl)-2-anisamide

Cat. No. B1199873
CAS RN: 53673-10-2
M. Wt: 194.23 g/mol
InChI Key: ANBVTCVUPAJQLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Aminoethyl)-2-anisamide and its derivatives involves complex organic reactions that highlight the chemical's versatility. A novel route to synthesize derivatives like (-)-anisatin showcases a rhodium-catalyzed 1,4-addition, an intramolecular Diels-Alder reaction, and a stereoselective [2,3]-Wittig rearrangement (Ogura et al., 2012). Additionally, the synthesis of organosoluble polyimides containing the anisyl moiety from anisaldehyde and 2,6-dimethylaniline further demonstrates the compound's utility in creating high-performance materials (Ramalingam et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound is characterized by limited conformational freedom due to the presence of intramolecular hydrogen bonds. A theoretical conformational study using the quantum mechanical PCILO method reveals the preferred conformation with a significant distance between the aromatic ring and the nitrogen atom, which impacts its interactions at the receptor level (Pannatier et al., 1981).

Chemical Reactions and Properties

Chemical reactions involving this compound are diverse, reflecting its chemical versatility. For example, the use of N-Bromosuccinimide (NBS) in the synthesis of α-amino functionalized aryl ketones from styrenes demonstrates its reactivity and potential for creating psychoactive drug candidates (Shinde & Kshirsagar, 2016). Another example is the palladium-catalyzed ortho-C-H amidation, showcasing excellent regioselectivity and functional group tolerance, which is crucial for synthesizing 2-aminoanilines (Ng et al., 2010).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and thermal stability, are essential for their application in material science. Polyimides containing the anisyl moiety, for example, are notable for their solubility in polar solvents and excellent thermal stability, with glass transition temperatures ranging from 265 to 294 °C (Ramalingam et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and stability, are illustrated through its reactions. The carbamoyl anion addition to N-sulfinyl imines for the synthesis of α-amino amides demonstrates the compound's reactivity and the ability to introduce a carbonyl group without unmasking steps, providing a pathway to α-amino esters or 1,2-diamines (Reeves et al., 2013).

Scientific Research Applications

Tumor-Targeting with Anisamide-Decorated Nanocarriers

The application of N-(2-Aminoethyl)-2-anisamide, particularly as anisamide, has been explored in the development of tumor-targeting nanocarriers. Anisamide, a benzamide derivative, is used as a ligand for surface decoration of nanocarriers to enhance their specificity towards cancer cells that overexpress Sigma receptors. This approach is based on anisamide's interaction with Sigma receptors, aiming to improve antitumor efficacy and reduce side effects associated with chemotherapeutic agents. However, the effectiveness and targeting capability of anisamide-decorated nanosystems have shown considerable variability across different studies. This variability, along with questions about the interaction between anisamide and Sigma receptors, suggests the need for further research to clarify the utility of anisamide in tumor targeting (Dasargyri, Kümin, & Leroux, 2017).

Amino Acid Utilization in Plant Nutrition

Research into organic nitrogen (ON), especially amino acids like this compound, has revealed their significance in plant nutrition across various ecosystems. Amino acids serve as critical nitrogen sources for plants, influencing plant-microbe interactions, nitrogen availability, and ecological outcomes under changing climate conditions and nitrogen pollution. The widespread reliance of plants on amino acids, determined through studies on amino acid uptake, soil concentrations, and 15N natural abundance levels, underscores the vital role of amino acids in the nitrogen cycle within ecosystems. This understanding aids in managing nitrogen use efficiency in agriculture and addressing ecological challenges (Lipson & Näsholm, 2001).

Aptamers for Bioanalytical Applications

The specificity and affinity of aptamers, artificial DNA or RNA sequences, towards their targets have led to their increasing application in bioanalytical fields. This compound and related molecules have been studied in the context of aptamer interactions, with applications extending to biosensing, diagnostics, and therapeutics. Aptamers offer several advantages over antibodies, including in vitro selection against a wide range of targets, ease of amplification, modification for various purposes, and enhanced stability. Their use in detecting small molecules, proteins, and even cells has opened new avenues in analytical and biological research, showcasing the versatility and potential of aptamers in scientific investigations (Iliuk, Hu, & Tao, 2011).

Safety and Hazards

N-(2-Aminoethyl)acetamide can cause severe skin burns, eye damage, and respiratory irritation . It’s advised to use personal protective equipment when handling it .

Future Directions

Research on related compounds like peptide nucleic acids (PNAs) bearing a substituent in the N-(2-aminoethyl)glycine backbone is ongoing, with potential applications in biological and medical fields . Other research focuses on the analysis of neurotoxins and their isomers in surface water .

properties

IUPAC Name

N-(2-aminoethyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBVTCVUPAJQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201914
Record name N-(2-Aminoethyl)-2-anisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53673-10-2
Record name N-(2-Aminoethyl)-2-anisamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053673102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-2-anisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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